双脱氧肌苷
描述
地达诺新,也称为 2’,3’-二脱氧肌苷,是一种合成的腺苷核苷类似物。它主要用作抗逆转录病毒药物,用于治疗人类免疫缺陷病毒 (HIV) 感染。地达诺新通过抑制逆转录酶发挥作用,该酶对于 HIV 的复制至关重要。 这种化合物首次于 1975 年被描述,并于 1991 年在美国获得批准使用 .
作用机制
地达诺新在细胞内代谢为其活性形式,二脱氧腺苷三磷酸 (ddATP)。这种活性代谢物通过与天然底物脱氧腺苷三磷酸 (dATP) 竞争来抑制 HIV 逆转录酶。 通过整合到病毒 DNA 中,ddATP 会导致链终止,从而阻止病毒复制 .
类似化合物:
齐多夫定 (AZT): 另一种用于 HIV 治疗的核苷逆转录酶抑制剂。
司他夫定 (d4T): 类似的作用机制,但副作用特征不同。
拉米夫定 (3TC): 通常与其他抗逆转录病毒药物联合使用以产生协同效应。
独特性: 地达诺新在其特定的结构修饰方面是独一无二的,这些修饰赋予了它对抗 HIV 的活性。 与其他核苷类似物不同,地达诺新具有连接到糖环上的次黄嘌呤碱基,这对它的作用机制至关重要 .
科学研究应用
地达诺新在科学研究中具有广泛的应用:
化学: 用作研究核苷类似物及其化学性质的模型化合物。
生物学: 用于研究核酸代谢和酶相互作用。
医学: 广泛用于 HIV 治疗和耐药机制的研究。
工业: 用于抗逆转录病毒疗法的开发以及药物相互作用的研究。
生化分析
Biochemical Properties
Didanosine is a nucleoside analogue of adenosine . It does not have any of the regular bases, instead it has hypoxanthine attached to the sugar ring . Within the cell, Didanosine is phosphorylated to the active metabolite of dideoxyadenosine triphosphate, ddATP, by cellular enzymes . This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .
Cellular Effects
Didanosine is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA by binding to reverse transcriptase . It is then metabolized to dideoxyadenosine triphosphate, its putative active metabolite . Didanosine is used, in combination with other antiretroviral agents, in the treatment of HIV-1 infection in adults . It has been associated with serious side-effects in some people who have taken it .
Molecular Mechanism
Didanosine is metabolized intracellularly by a series of cellular enzymes to its active moiety, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme competitively by competing with natural dATP . It acts as a chain terminator of viral DNA synthesis and suppresses HIV replication .
Temporal Effects in Laboratory Settings
Didanosine is rapidly metabolized intracellularly to its active moiety, 2,3-dideoxyadenosine-5-triphosphate (ddA-TP). It is then further metabolized hepatically to yield hypoxanthine, xanthine, and uric acid .
Dosage Effects in Animal Models
In animal models, Didanosine has been shown to cause sensory neuropathy. This was associated with mitochondrial injury on neurons and reduced BDNF production by Schwann cells in dorsal root ganglia .
Metabolic Pathways
Didanosine is converted within the cell to the mono-, di-, and triphosphates of dideoxyadenosine . These dideoxyadenosine triphosphates act as substrate and inhibitor of HIV reverse transcriptase, thereby blocking viral DNA synthesis and suppressing HIV replication .
Transport and Distribution
Didanosine enters the target cell by means of a nucleoside transporter protein . Once in the cytoplasm, it is converted to the active compound, dideoxyadenosine-5’-triphosphate (ddATP), through a multistep process carried out by cellular enzymes .
Subcellular Localization
The appropriate subcellular localization of proteins is crucial because it provides the physiological context for their function
准备方法
合成路线和反应条件: 地达诺新通过从肌苷开始的多步过程合成。关键步骤涉及选择性去除核糖部分的 2' 和 3' 位的羟基。这通常通过一系列化学反应来实现,包括保护、脱保护和选择性还原步骤。
工业生产方法: 地达诺新的工业生产涉及使用与实验室合成相似的化学路线进行大规模合成,但针对更高的产量和纯度进行了优化。该过程包括严格的质量控制措施,以确保最终产品符合药物标准。
反应类型:
氧化: 地达诺新可以发生氧化反应,尽管这些反应通常与它的药理活性无关。
还原: 该化合物本身是肌苷的还原形式,是在合成过程中通过选择性还原步骤实现的。
取代: 地达诺新可以参与亲核取代反应,特别是在嘌呤环上。
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾等常见的氧化剂。
还原: 硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂,在碱性条件下。
形成的主要产物: 这些反应形成的主要产物通常是地达诺新本身或其衍生物,具体取决于使用的特定反应条件和试剂。
相似化合物的比较
Zidovudine (AZT): Another nucleoside reverse transcriptase inhibitor used in HIV treatment.
Stavudine (d4T): Similar mechanism of action but different side effect profile.
Lamivudine (3TC): Often used in combination with other antiretrovirals for synergistic effects.
Uniqueness: Didanosine is unique in its specific structural modifications, which confer its activity against HIV. Unlike other nucleoside analogues, didanosine has a hypoxanthine base attached to the sugar ring, which is crucial for its mechanism of action .
属性
IUPAC Name |
9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVVICBKDXVGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860902 | |
Record name | 9-[5-(Hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69655-05-6 | |
Record name | 2', hydrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=612049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。